Benzo[d]isothiazol-7-ylboronic acid
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Overview
Description
Benzo[d]isothiazol-7-ylboronic acid is a boronic acid derivative that features a benzene ring fused to an isothiazole ring, with a boronic acid functional group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazol-7-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like Selectfluor.
Reduction: Reduction to corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides
Reduction: Benzo[d]isothiazol-7-ylamines
Substitution: Various substituted benzo[d]isothiazoles
Scientific Research Applications
Benzo[d]isothiazol-7-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a bioactive molecule, including its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Benzo[d]isothiazol-7-ylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the modulation of biochemical processes.
Comparison with Similar Compounds
Benzo[d]isothiazol-7-ylboronic acid can be compared with other boronic acid derivatives, such as:
- Benzo[c]isothiazol-5-ylboronic acid
- Benzo[b]thien-2-ylboronic acid
- Benzo[b]thien-3-ylboronic acid
Properties
Molecular Formula |
C7H6BNO2S |
---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,2-benzothiazol-7-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-3-1-2-5-4-9-12-7(5)6/h1-4,10-11H |
InChI Key |
UBSCJBLVSWUKRA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=NS2)(O)O |
Origin of Product |
United States |
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